(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Description

The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

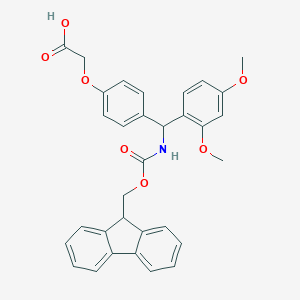

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGJEMWPQOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118433 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-35-1, 145069-56-3 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Versatile Building Block for Bioconjugation

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-canonical, or unnatural, amino acid derivative designed for advanced applications in chemical biology, peptide chemistry, and drug development. Its unique structure combines three key chemical features: an Fmoc-protected alpha-amino group, an (R)-configured stereocenter, and a terminal azide (B81097) group on an eight-carbon side chain. This combination makes it an invaluable tool for the site-specific modification of peptides and the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).[1][2]

The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes the molecule directly compatible with standard solid-phase peptide synthesis (SPPS) workflows, allowing for its precise incorporation at any desired position within a peptide sequence.[3][4] The core functionality resides in the terminal azide (-N₃) group, which serves as a bioorthogonal chemical handle. This handle does not react with native biological functional groups but can be selectively targeted with a corresponding alkyne-containing molecule through "click chemistry".[5][6] This enables the efficient and specific covalent attachment of various payloads, including fluorescent dyes, imaging agents, polymers, or cytotoxic drugs.[3][7]

Core Properties and Specifications

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][8] |

| CAS Number | 1191429-18-1 | [1][8] |

| Molecular Formula | C₂₃H₂₆N₄O₄ | [8] |

| Molecular Weight | 422.5 g/mol | [8] |

| Primary Application | Non-cleavable ADC Linker, Click Chemistry | [1][2] |

| Key Functional Groups | Fmoc (amine protection), Azide (ligation) | [3][4] |

Principle of Application: A Gateway to Click Chemistry

The primary utility of this compound is to introduce an azide moiety into a peptide sequence. The azide is a key component in a class of highly efficient and specific bioorthogonal reactions known as azide-alkyne cycloadditions.[9][10] Once the peptide is synthesized with this unnatural amino acid, the azide handle can be used for two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a high-yielding reaction between the azide and a terminal alkyne, catalyzed by a copper(I) source. It rapidly and irreversibly forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the alkyne-modified molecule.[6][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a potentially cytotoxic copper catalyst. It involves reacting the azide with a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The inherent ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly suitable for experiments in living systems.[2][6]

The general workflow for utilizing this compound is a multi-step process beginning with peptide synthesis and culminating in the final conjugated product.

Comparison of Click Chemistry Reactions

The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the sensitivity of the biomolecules to copper.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | [2][6] |

| Catalyst | Required : Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | None : Reaction driven by ring strain | [2][6] |

| Reaction Speed | Very Fast (minutes to hours) | Fast (typically slower than CuAAC) | [6] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo studies | [6] |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole (regioisomeric mixture) | [2][9] |

Experimental Protocols

The following are representative protocols for the incorporation of this compound into a peptide and its subsequent modification via CuAAC.

Protocol 1: Incorporation via Fmoc-SPPS

This protocol describes a single coupling cycle for adding the azido-amino acid to a growing peptide chain on a solid support resin.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine group (following a standard Fmoc deprotection step). Swell the resin in dimethylformamide (DMF).

-

Activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 eq.) in DMF. Add a base such as diisopropylethylamine (DIEA) (6-10 eq.) to the solution to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to go to completion.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[11]

-

Confirmation (Optional): Perform a qualitative ninhydrin (B49086) test to confirm the absence of free primary amines, indicating a successful coupling.

-

Fmoc Deprotection: To continue peptide elongation, treat the resin with a 20% piperidine (B6355638) in DMF solution for 10-20 minutes to remove the Fmoc group from the newly added azido-amino acid, preparing it for the next coupling cycle.[11]

Protocol 2: CuAAC Bioconjugation

This protocol describes the conjugation of a purified azide-containing peptide to a molecule functionalized with a terminal alkyne.

-

Peptide Preparation: After synthesis, cleave the azide-containing peptide from the resin and deprotect its side chains using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry. Lyophilize the pure peptide.

-

Reaction Mixture Preparation:

-

Dissolve the azide-peptide (1 eq.) and the alkyne-payload (1.5-2 eq.) in a biocompatible solvent mixture (e.g., water/DMSO or PBS/t-butanol).

-

Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing CuSO₄ (0.1-0.5 eq.) with a reducing agent like sodium ascorbate (B8700270) (1-2 eq.). A copper ligand such as TBTA can be added to stabilize the Cu(I) and improve reaction efficiency.

-

-

Conjugation Reaction: Add the catalyst solution to the peptide/alkyne mixture. Vortex briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the final peptide-payload conjugate from excess reagents and unreacted starting materials using reverse-phase HPLC.

-

Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and lyophilize for storage.

Application Spotlight: Antibody-Drug Conjugates (ADCs)

A key application for this compound is in the synthesis of antibody-drug conjugates (ADCs).[1][2] In this context, a peptide containing this residue can act as a linker that is first attached to a cytotoxic drug. The modified peptide-drug linker is then conjugated to an antibody, creating a highly targeted therapeutic agent.

This strategy allows for the precise, covalent attachment of a drug to an antibody, creating a stable conjugate that can selectively deliver a therapeutic payload to target cells (e.g., cancer cells) while minimizing off-target toxicity. The octanoic acid chain provides spacing between the antibody and the drug, which can be critical for efficacy.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 1191429-18-1 | BroadPharm [broadpharm.com]

- 9. peptide.com [peptide.com]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. peptide.com [peptide.com]

In-Depth Technical Guide: (R)-8-Azido-2-(Fmoc-amino)octanoic acid

CAS Number: 1191429-18-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a bifunctional linker molecule critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

This compound is a non-cleavable linker primarily utilized in the synthesis of ADCs. [1][2] It incorporates a terminal azide (B81097) group, which serves as a bioorthogonal handle for "click chemistry" reactions, and an Fmoc-protected amino acid backbone, making it suitable for solid-phase peptide synthesis (SPPS).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1191429-18-1 | [1][3][4] |

| Molecular Formula | C23H26N4O4 | [1][3] |

| Molecular Weight | 422.49 g/mol | [1][3] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

| Purity | Typically ≥95% (as offered by commercial suppliers) | [3] |

| Storage | Recommended at -20°C | [3] |

Core Applications

The unique structure of this compound makes it a versatile tool in bioconjugation, primarily for:

-

Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it provides a stable connection between an antibody and a cytotoxic payload.[1][] The stability of the linker is a crucial attribute, as it is designed to prevent premature release of the drug in circulation, thereby minimizing off-target toxicity.[][6][7] The release of the drug-linker-amino acid complex occurs upon the complete proteolytic degradation of the antibody within the target cancer cell's lysosome.[6][8]

-

Click Chemistry: The terminal azide functionality is a key component for bioorthogonal ligation reactions. This allows for the precise and efficient conjugation to molecules containing a terminal alkyne. The two primary types of click chemistry reactions it can participate in are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction for forming a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is advantageous for biological applications as it does not require a cytotoxic copper catalyst. It utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[2]

-

-

Peptide Synthesis: The Fmoc-protected amine and the carboxylic acid moiety allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[9]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, the following methodologies are representative protocols based on the synthesis and application of similar Fmoc-protected azido (B1232118) amino acids and their use in ADC formation.

Synthesis of Fmoc-Protected Azido Amino Acids (General Approach)

A common strategy for the synthesis of Fmoc-protected amino acids with a terminal azide involves a multi-step process starting from a suitable precursor. A representative synthesis is the conversion of an Fmoc-protected amino acid containing a terminal amino group to an azide via a diazo transfer reaction.[10][11][12]

Materials:

-

Fmoc-protected diamino-octanoic acid precursor

-

Imidazole-1-sulfonyl azide hydrochloride (or similar diazo transfer reagent)

-

Copper (II) sulfate (B86663) (CuSO4)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium bicarbonate (NaHCO3)

-

Brine

Procedure:

-

Dissolve the Fmoc-protected diamino-octanoic acid precursor in a biphasic solvent system of DCM and water.

-

To this solution, add a catalytic amount of CuSO4 followed by the diazo transfer reagent.

-

Adjust the pH of the aqueous layer to ~9 using a K2CO3 solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Protocol for Antibody Conjugation via SPAAC

This protocol outlines the conjugation of an alkyne-modified payload to an antibody that has been functionalized with this compound.

Materials:

-

Azide-functionalized antibody (prepared by incorporating the linker)

-

DBCO-modified cytotoxic payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed to dissolve the payload)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare a solution of the azide-functionalized antibody in PBS at a concentration of 1-10 mg/mL.

-

Dissolve the DBCO-modified payload in DMSO to create a stock solution.

-

Add the DBCO-payload stock solution to the antibody solution. A molar excess of the payload (typically 3-10 equivalents) is used to drive the reaction to completion. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.

-

Monitor the conjugation reaction using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).

-

Once the desired DAR is achieved, the resulting ADC is purified from excess payload and reagents using a desalting or SEC column.

Visualizations

Logical Workflow for ADC Synthesis

Caption: A logical workflow for the synthesis of an ADC.

Signaling Pathway of a Non-Cleavable ADC

Caption: The intracellular pathway of an ADC with a non-cleavable linker.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1191429-18-1 | BroadPharm [broadpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Architect's Toolkit: A Technical Guide to Bifunctional Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, bifunctional linkers are the master architects, meticulously connecting biological molecules to create novel entities with enhanced functionality. These versatile tools are the linchpin in the design of revolutionary therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as advanced diagnostic agents and research probes. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding bifunctional linkers, equipping researchers with the knowledge to strategically design and execute their bioconjugation strategies.

The Fundamental Role of Bifunctional Linkers

Bifunctional linkers are organic compounds that possess two distinct reactive functional groups, enabling the covalent bonding of two different molecules.[1] These molecules can range from proteins, antibodies, and peptides to nucleic acids and small molecule drugs. The linker itself is not merely a passive spacer; its chemical properties profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the final bioconjugate.[]

The general structure of a bifunctional linker consists of two reactive ends separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition can modulate properties like solubility and steric hindrance.[3]

Core Applications of Bifunctional Linkers

The versatility of bifunctional linkers has led to their widespread adoption in numerous life science applications.

Antibody-Drug Conjugates (ADCs)

ADCs represent a paradigm shift in cancer therapy, combining the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[4] The linker in an ADC is critical for its success, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7] The linker's length and flexibility are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the prerequisite for subsequent protein degradation.[8]

Diagnostic Assays

In diagnostic assays like ELISA and Western blotting, bifunctional linkers are used to conjugate enzymes (e.g., horseradish peroxidase, alkaline phosphatase) to antibodies for signal amplification and detection.[9] This enables the sensitive and specific quantification of target antigens.

Surface Immobilization

Bifunctional linkers are instrumental in immobilizing proteins, antibodies, or other biomolecules onto solid surfaces such as biosensor chips, microplates, or nanoparticles.[10] This is a fundamental step in the development of various diagnostic and analytical platforms.

Classification of Bifunctional Linkers

Bifunctional linkers can be broadly classified based on the nature of their reactive groups and their cleavability.

Homobifunctional vs. Heterobifunctional Linkers

-

Homobifunctional linkers possess two identical reactive groups and are typically used to crosslink similar functional groups, for example, in protein polymerization or intramolecular crosslinking.[11] A common example is Disuccinimidyl Suberate (DSS), which has two NHS esters for reacting with primary amines.[12]

-

Heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[13] This minimizes the formation of unwanted homodimers.[3] A widely used example is SMCC, which has an NHS ester to react with amines and a maleimide (B117702) group to react with sulfhydryls.[12]

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is a critical design consideration, particularly in drug delivery applications.

-

Cleavable linkers are designed to be stable in circulation but are cleaved under specific physiological conditions within the target cell, such as low pH in lysosomes or the presence of specific enzymes.[14] This allows for the controlled release of the payload in its active form.

-

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[15] These linkers generally exhibit higher plasma stability.

Quantitative Data on Linker Performance

The selection of a bifunctional linker is often guided by its performance characteristics. The following tables summarize key quantitative data for various linker types.

| Linker Type | Example | Half-Life (in plasma) | Cleavage Condition | Reference(s) |

| Cleavable | ||||

| Hydrazone | Phenylketone-derived | ~2 days | Acidic pH (4.0-5.0) | [] |

| Silyl Ether | MMAE conjugate | Improved stability over hydrazone | Acidic pH | [] |

| Dipeptide | Val-Cit | > 7 days | Cathepsin B | [17] |

| Disulfide | SPDB | Variable, tunable | Glutathione (reducing environment) | [18] |

| Non-Cleavable | ||||

| Thioether | SMCC (in Kadcyla) | High stability (29% DAR decrease in 7 days in mice) | Lysosomal degradation | [] |

| Triglycyl Peptide | CX-DM1 | 9.9 days | Lysosomal degradation | [] |

Table 1: Comparative Stability of Cleavable and Non-Cleavable Linkers

| Linker/ADC | Clearance (CL) | Area Under the Curve (AUC) | Drug-to-Antibody Ratio (DAR) | Reference(s) |

| CX-DM1 ADC | 0.7 mL/h/kg | 15,225 h·mg/mL | Not specified | [] |

| SMCC-DM1 ADC | 0.7 mL/h/kg | 14,370 h·mg/mL | Not specified | [] |

| Mil40-E-15C (Val-Cit linker) | Not specified | Not specified | 4.2 (HIC), 3.8 (MS) | [19] |

| Lx-ADC (PtII linker) | Not specified | Not specified | ~2.5 (optimized) | [20] |

| RS7-DL11 (mPEG24-VK linker) | Prolonged half-life | Enhanced | 4 or 8 | [21] |

Table 2: Pharmacokinetic and Conjugation Data for Various ADCs

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are protocols for key experiments using common bifunctional linkers.

Protocol for Two-Step Conjugation using SMCC (Amine-to-Sulfhydryl)

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule containing a sulfhydryl group (Molecule-SH).

Materials:

-

Protein-NH₂ (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Molecule-SH

-

Desalting column

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: If the starting buffer contains primary amines (e.g., Tris), exchange the buffer of Protein-NH₂ to a suitable amine-free buffer like PBS.

-

SMCC Activation:

-

Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess SMCC:

-

Remove unreacted SMCC using a desalting column equilibrated with PBS. This step is crucial to prevent self-conjugation in the next step.

-

-

Conjugation to Sulfhydryl Group:

-

Immediately add the Molecule-SH to the maleimide-activated Protein-NH₂. The molar ratio should be optimized for the desired final product.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using a desalting column or dialysis to remove excess Molecule-SH and quenching reagent.

-

Protocol for Conjugation of Val-Cit-PABC-MMAE to an Antibody

This protocol outlines the conjugation of a cleavable drug-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (in PBS, pH 7.4)

-

SuO-Glu-Val-Cit-PAB-MMAE drug-linker

-

Anhydrous DMSO

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (0.1 M Glycine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any primary amine-containing substances.

-

-

Drug-Linker Preparation:

-

Dissolve the SuO-Glu-Val-Cit-PAB-MMAE in a small amount of anhydrous DMSO to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the drug-linker stock solution to the antibody solution at a 5-10 fold molar excess.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 10 mM to react with any unreacted SuO-ester groups.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker using a pre-equilibrated Sephadex G-25 column, eluting with PBS.

-

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in bioconjugation. The following sections provide Graphviz DOT scripts to generate key diagrams.

Signaling Pathway: ADC Internalization and Payload Release

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: ADC Development and Characterization

Caption: General workflow for ADC development and characterization.

Logical Relationship: Decision Tree for Bifunctional Linker Selection

Caption: Decision tree for selecting a bifunctional linker.

Conclusion

Bifunctional linkers are a cornerstone of modern bioconjugation, enabling the creation of highly specific and potent molecular tools for therapy, diagnostics, and research. A thorough understanding of their chemical diversity, reactivity, and the impact of their design on the final conjugate's performance is paramount for any scientist working in this field. By carefully considering the factors outlined in this guide—from the choice between cleavable and non-cleavable linkers to the selection of appropriate reactive groups—researchers can rationally design and synthesize bioconjugates with optimized properties, paving the way for the next generation of innovative biological entities.

References

- 1. benchchem.com [benchchem.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. seracare.com [seracare.com]

- 10. researchgate.net [researchgate.net]

- 11. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 12. 交联剂选择指南 [sigmaaldrich.com]

- 13. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 14. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 17. A bifunctional antibody conjugate marks the location of DNA binding proteins on deproteinized DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic acid

This technical guide provides a comprehensive overview of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a bifunctional molecule integral to advanced bioconjugation and peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and relevant experimental protocols.

Core Compound Data

This compound is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). The terminal azido (B1232118) group serves as a versatile handle for bioorthogonal "click chemistry" reactions.

| Property | Value | Reference |

| Molecular Formula | C23H26N4O4 | [1] |

| Molecular Weight | 422.49 g/mol | [1] |

| CAS Number | 1191429-18-1 | [1] |

| Appearance | White Solid | |

| Solubility | Soluble in organic solvents such as DMF and DCM | [2] |

| Storage | 2-8°C Refrigerator | [1] |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable reagent in two primary areas:

-

Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amine allows for its incorporation into peptide chains using standard automated or manual SPPS protocols. This enables the site-specific introduction of an azide (B81097) functional group into a peptide sequence.[3]

-

Antibody-Drug Conjugate (ADC) Development: It serves as a non-cleavable linker in the synthesis of ADCs.[1] After incorporation into a peptide or direct conjugation to a carrier molecule, the azide group can be coupled to a payload molecule (e.g., a cytotoxic drug) that has been functionalized with an alkyne or a strained cyclooctyne. This is achieved through either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5]

Experimental Protocols

The following are generalized protocols for the primary applications of this compound. Optimization may be required for specific substrates and reaction scales.

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection (if necessary): If the N-terminus of the peptidyl-resin is Fmoc-protected, treat it with 20% piperidine in DMF for 15-30 minutes to expose the free amine. Wash the resin thoroughly with DMF.[7]

-

Activation and Coupling: a. In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HCTU) in DMF. b. Add 6 equivalents of DIPEA to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF and then DCM to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

-

Chain Elongation: For further peptide synthesis, the Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF, and the next amino acid can be coupled.

This protocol describes the conjugation of an azide-containing peptide (synthesized using Protocol 1 and subsequently cleaved from the resin) to an alkyne-functionalized drug payload.

Materials:

-

Azide-functionalized peptide or antibody

-

Alkyne-functionalized drug payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

DMSO (for dissolving hydrophobic compounds)

Procedure:

-

Preparation of Stock Solutions: a. Prepare a 100 mM stock solution of CuSO4 in water. b. Prepare a 200 mM stock solution of THPTA ligand in water. c. Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water, freshly made. d. Dissolve the azide-labeled peptide/antibody and the alkyne-labeled drug in a suitable buffer (e.g., PBS). Use a minimal amount of DMSO if necessary to dissolve the drug.

-

Catalyst Premix: Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.[8]

-

Conjugation Reaction: a. In a reaction tube, combine the azide-functionalized peptide/antibody with the alkyne-modified drug (a molar excess of the drug is typically used, e.g., 5-10 equivalents). b. Add the premixed copper/ligand solution to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] d. Gently mix and incubate at room temperature for 1-4 hours, protecting the reaction from light.[8]

-

Purification: Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess drug, catalyst, and other reagents.

Visualizations

The following diagrams illustrate the key workflows involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Caption: Antibody-Drug Conjugate Synthesis Workflow.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 8-(fmoc-amino)octanoic acid [chembk.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Technical Guide: Solubility and Handling of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized amino acid derivative crucial in bioconjugation and drug development. It serves as a non-cleavable ADC linker for the synthesis of antibody-drug conjugates (ADCs)[1]. As a click chemistry reagent, it contains an azide (B81097) group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions[1]. Given its application in solid-phase peptide synthesis (SPPS) and bioconjugation, understanding its solubility in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) is critical for optimizing reaction conditions and ensuring successful synthetic outcomes.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a framework for its empirical determination. The solubility of Fmoc-protected amino acids is a critical parameter for efficient peptide coupling, as inadequate solubility can lead to poor reaction kinetics and incomplete coupling[2]. Generally, Fmoc-protected amino acids exhibit solubility in polar aprotic solvents such as DMF and chlorinated solvents like DCM[3][4]. However, empirical determination for specific applications is strongly recommended[5].

Solubility Data

Quantitative solubility data for this compound in DMF and DCM should be determined experimentally. The following table provides a template for recording such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| DMF | 25 | To Be Determined | To Be Determined | e.g., Clear solution |

| DCM | 25 | To Be Determined | To Be Determined | e.g., Suspension formed |

Note: The molecular weight of this compound is 422.48 g/mol .

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for UV-Vis analysis)

-

HPLC system (optional, for concentration determination)

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of this compound (e.g., 10 mg) into several vials.

-

To each vial, add a precise volume of the solvent (DMF or DCM) to be tested (e.g., 1 mL).

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet any undissolved solid.

-

-

Quantification of Solute Concentration:

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Gravimetric Method: Transfer the supernatant to a pre-weighed vial, evaporate the solvent under vacuum, and weigh the remaining solid.

-

Spectroscopic Method: If the compound has a distinct chromophore (like the Fmoc group), the concentration can be determined by measuring the UV absorbance at a specific wavelength (e.g., around 265 nm or 301 nm) and using a standard curve. The Fmoc test is a colorimetric assay that involves measuring the UV absorbance after deprotection[6].

-

Chromatographic Method: The concentration can be accurately determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable calibration curve[5].

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the solvent.

-

Convert the solubility to molarity (mol/L) using the molecular weight of the compound.

-

Visualization of Experimental Workflow and Application

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of the target compound.

Application in Bioconjugation: Click Chemistry

This compound is a valuable tool in creating antibody-drug conjugates (ADCs) through "click chemistry." The diagram below shows the logical relationship of its components in this application.

Caption: Logical flow of ADC synthesis using the azide-linker.

Conclusion

References

Methodological & Application

Application Note: Protocol for Incorporating (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of the unnatural amino acid (R)-8-Azido-2-(Fmoc-amino)octanoic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This versatile building block introduces a terminal azide (B81097) group, a key functional handle for subsequent bioorthogonal modifications such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Such modifications are instrumental in the development of advanced biomaterials, molecular probes, and antibody-drug conjugates (ADCs).[1][2] The protocol covers resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification of the azide-functionalized peptide.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support.[3] The Fmoc/tBu strategy is widely adopted due to its mild reaction conditions, which preserves the integrity of sensitive functional groups.[4] The incorporation of non-canonical amino acids like this compound expands the chemical diversity of synthetic peptides. The ω-azido group is a versatile chemical reporter that is stable throughout the standard Fmoc-SPPS workflow, including basic Fmoc deprotection and acidic resin cleavage.[5] This stability allows for the precise installation of a bioorthogonal handle for site-specific labeling with fluorescent dyes, PEG chains, or cytotoxic payloads in ADCs.[1]

This protocol outlines the key considerations and optimized steps for the successful incorporation of this relatively bulky and hydrophobic amino acid, ensuring high coupling efficiency and peptide purity.

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its properties are summarized in Table 1.

References

Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using (R)-8-Azido-2-(Fmoc-amino)octanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

Site-specific conjugation technologies have emerged to overcome the limitations of traditional stochastic methods, which often result in heterogeneous ADC populations with varying drug-to-antibody ratios (DARs). The incorporation of unnatural amino acids (UAAs) into the antibody backbone at specific sites provides a powerful tool for generating homogeneous ADCs with a precisely controlled DAR.

This document provides detailed application notes and protocols for the use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-natural amino acid, in the synthesis of site-specific ADCs. This UAA introduces a bioorthogonal azide (B81097) handle into the antibody, enabling highly efficient and specific conjugation of a cytotoxic payload through "click chemistry".

This compound is a non-cleavable linker component that, once incorporated into an antibody, provides a stable azide functional group for conjugation.[][2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is a standard feature for solid-phase peptide synthesis and is readily removed under mild basic conditions.[4][5][6] The azide group is a key component for click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which form a highly stable triazole linkage.[7][8][9][10]

Principle of the Method

The overall strategy for utilizing this compound (or a similar azide-containing UAA) for ADC synthesis involves three main stages:

-

Site-Specific Incorporation of the Azido-Amino Acid: The azido-amino acid is incorporated into the antibody sequence at a predetermined site. This is typically achieved through genetic code expansion technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the UAA in response to a specific codon (e.g., an amber stop codon) during protein expression in mammalian or bacterial cells.[][12][13][14][15][16]

-

Drug-Linker Synthesis: The cytotoxic payload is derivatized with a reactive partner for the azide group. For SPAAC, this is typically a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). For CuAAC, a terminal alkyne is used.

-

Antibody-Drug Conjugation via Click Chemistry: The azide-functionalized antibody is reacted with the alkyne-derivatized drug-linker. The high efficiency and bioorthogonality of click chemistry ensure a specific and high-yielding conjugation reaction under mild conditions, preserving the integrity of the antibody.[7][9][17][18]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Azido-Amino Acid into Antibody

This protocol provides a general workflow for the incorporation of an azide-containing unnatural amino acid into a monoclonal antibody using genetic code expansion.

Materials:

-

Expression vector containing the antibody heavy and light chain genes, with an amber (TAG) stop codon engineered at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the azido-amino acid.

-

Mammalian expression cell line (e.g., HEK293 or CHO).

-

Cell culture medium and supplements.

-

Azido-amino acid (e.g., a derivative of this compound suitable for cell culture).

-

Transfection reagents.

-

Protein A affinity chromatography reagents for antibody purification.

-

Analytical instruments for protein characterization (SDS-PAGE, Mass Spectrometry).

Procedure:

-

Cell Culture and Transfection: a. Culture the mammalian expression cells in the appropriate medium. b. Co-transfect the cells with the antibody expression vector and the aaRS/tRNA plasmid using a suitable transfection reagent. c. Supplement the culture medium with the azido-amino acid at a final concentration of 1-5 mM.[14]

-

Antibody Expression: a. Incubate the transfected cells for 5-7 days to allow for antibody expression. b. Harvest the cell culture supernatant containing the secreted antibody.

-

Antibody Purification: a. Clarify the supernatant by centrifugation and filtration. b. Purify the azide-containing antibody using Protein A affinity chromatography. c. Elute the antibody and buffer exchange into a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: a. Confirm the incorporation of the azido-amino acid and the integrity of the antibody by SDS-PAGE and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of a DBCO-functionalized drug-linker to the azide-containing antibody.

Materials:

-

Azide-functionalized antibody (1-5 mg/mL in PBS, pH 7.4).

-

DBCO-derivatized cytotoxic payload (e.g., DBCO-PEG4-MMAE) stock solution (10-30 mM in DMSO).[19]

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Anhydrous DMSO.

-

Size-exclusion chromatography (SEC) column for purification.

-

Analytical instruments for ADC characterization (HIC-HPLC, RP-HPLC, Mass Spectrometry).

Procedure:

-

Reaction Setup: a. To the azide-functionalized antibody solution, add the DBCO-drug-linker stock solution to achieve a final molar excess of the drug-linker (typically 3-10 fold molar excess over the antibody). The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.[19]

-

Conjugation Reaction: a. Incubate the reaction mixture at room temperature or 4°C for 2-24 hours. The reaction progress can be monitored by LC-MS.[19][20]

-

Purification: a. Remove the excess, unreacted drug-linker by size-exclusion chromatography (SEC) using a column equilibrated with PBS, pH 7.4. b. Concentrate the purified ADC using an appropriate centrifugal filter device (e.g., 50 kDa MWCO).

-

Characterization: a. Determine the drug-to-antibody ratio (DAR) and purity of the ADC using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reversed-Phase (RP)-HPLC.[5][6][] b. Confirm the molecular weight of the ADC by mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to evaluate the potency of the synthesized ADC in a cancer cell line that expresses the target antigen.

Materials:

-

Target antigen-positive cancer cell line.

-

Antigen-negative control cell line.

-

Complete cell culture medium.

-

ADC, unconjugated antibody, and free cytotoxic drug.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3][7][18]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[7][18]

-

Microplate reader.

Procedure:

-

Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]

-

Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete culture medium. b. Remove the old medium from the cells and add the different concentrations of the test articles. c. Incubate the plates for 72-120 hours.

-

MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][18] b. Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from ADC synthesis and characterization should be presented in a clear and organized manner.

Table 1: Summary of ADC Synthesis and Characterization

| Parameter | Result | Method |

| Antibody Concentration | 5.0 mg/mL | A280 |

| Drug-Linker | DBCO-PEG4-MMAE | - |

| Molar Ratio (Drug:Ab) | 5:1 | - |

| Reaction Time | 12 hours | - |

| Reaction Temperature | Room Temperature | - |

| Average DAR | 1.95 | HIC-HPLC |

| ADC Purity | >98% | SEC-HPLC |

| Monomer Content | >99% | SEC-HPLC |

Table 2: In Vitro Cytotoxicity of Anti-Her2-ADC

| Compound | Cell Line | Target Expression | IC50 (nM) |

| Anti-Her2-ADC | SK-BR-3 | Her2+++ | 0.5 |

| Anti-Her2-ADC | MDA-MB-468 | Her2- | >1000 |

| Free MMAE | SK-BR-3 | Her2+++ | 0.1 |

| Free MMAE | MDA-MB-468 | Her2- | 0.2 |

| Unconjugated Antibody | SK-BR-3 | Her2+++ | >1000 |

Visualizations

ADC Synthesis Workflow

Caption: Workflow for site-specific ADC synthesis using an azido-amino acid.

Mechanism of Action of an Auristatin-Based ADC

Caption: Mechanism of action for an auristatin-based ADC.[][9][17]

References

- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 13. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]

- 16. Site-Specific Antibody Drug Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1] This powerful and versatile reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2] The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, exceptional reliability, and broad functional group tolerance.[3][4] These characteristics have led to its widespread adoption in various scientific disciplines, including drug discovery, bioconjugation, materials science, and chemical biology.[1][2][5][6][7]

In the realm of drug development, CuAAC is instrumental in the rapid synthesis of diverse compound libraries for lead discovery and optimization.[5][6] The resulting triazole core is not merely a linker but can also act as a bioisostere for other functional groups, contributing to the pharmacological profile of the molecule.[6] This document provides detailed application notes and experimental protocols for performing CuAAC with terminal alkynes.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[8][9] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), enhances reaction rates and prevents catalyst disproportionation.[10]

Catalytic Cycle of CuAAC

References

- 1. echemi.com [echemi.com]

- 2. bioclone.net [bioclone.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction involves a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), which rapidly and selectively reacts with an azide-functionalized molecule to form a stable triazole linkage.[2][3]

A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (aqueous environments, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This biocompatibility makes SPAAC an invaluable tool for applications in living systems, including live-cell imaging, biomolecule labeling, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4][6]

Reagent Comparison: DBCO vs. BCN

The choice between DBCO and BCN is critical and depends on the specific experimental requirements, such as desired reaction speed, stability, and the physicochemical properties of the final conjugate.[4]

| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |

| Structure | Bulky, aromatic, and highly strained | Smaller, non-aromatic, and strained |

| Reaction Kinetics | Generally exhibits faster kinetics due to greater ring strain.[4][7] Rate constants are often higher with aliphatic azides.[4] Second-order rate constants with model azides can range from approximately 0.3 to 1.2 M⁻¹s⁻¹.[8][9] | Generally slower kinetics compared to DBCO.[4] However, it can show significantly higher reaction rates with aromatic azides.[4] Second-order rate constants with model azides are around 0.28 M⁻¹s⁻¹.[10] |

| Stability | Less stable in the presence of thiols (e.g., cysteine residues) and some reducing agents like TCEP.[11] Can also be unstable in highly acidic conditions.[12] DBCO-functionalized antibodies are best stored at -20°C for up to a month.[2][13] | More stable than DBCO, particularly in the presence of thiols and reducing agents, making it a better choice when these are present.[4][11] BCN-functionalized antibodies can be stored at -20°C for months.[13][14] |

| Physicochemical Properties | More hydrophobic due to its dibenzo-fused aromatic structure.[15] Its larger size can sometimes lead to steric hindrance.[12] | Smaller and less hydrophobic, which can be advantageous for the solubility and properties of the final conjugate.[4][15] |

| UV Traceability | Possesses a distinct UV absorbance peak around 309-310 nm, which can be used to monitor the reaction progress as the peak diminishes upon triazole formation.[2][16] | Lacks a strong, distinct UV absorbance signature for easy reaction tracking. |

Visualized Mechanisms and Workflows

SPAAC Reaction Mechanism```dot

Caption: Standard workflow for labeling and conjugating proteins using SPAAC.

Logic for Reagent Selection

Caption: Decision diagram for selecting between DBCO and BCN reagents.

Experimental Protocols

General Considerations

-

Buffers: For reactions involving N-hydroxysuccinimide (NHS) esters, use amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.5. [17][18]Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester coupling step, as they will compete for reaction. [18]* Sodium Azide: Do not use buffers containing sodium azide as a preservative, as it will react with and quench the DBCO or BCN reagent. [12][16]* Solvents: DBCO-NHS and BCN-NHS esters are typically dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use. [2][14]The final concentration of the organic solvent in the reaction mixture should generally be kept low (<20%) to prevent protein denaturation. [2][13]

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the activation of an antibody with a DBCO-NHS ester for subsequent conjugation.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4) [2]* DBCO-NHS ester (10 mM stock solution in anhydrous DMSO) [2]* Quenching solution (100 mM Tris or glycine (B1666218) in water) [2][13]* Spin desalting columns [2] Procedure:

-

Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. [2][17]2. Activation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. [2][13]Gently mix. The final DMSO concentration should not exceed 20%. [2]3. Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing. [2][13]4. Quenching: Add the quenching solution (e.g., 10 µL of 100 mM Tris) to quench any unreacted DBCO-NHS ester. [2]Incubate for an additional 15 minutes at room temperature. [13]5. Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired reaction buffer for the subsequent SPAAC step. [2][13]The purified DBCO-functionalized antibody can be used immediately or stored at -20°C for up to one month. [2][13]

Protocol 2: Antibody Labeling with BCN-NHS Ester

This protocol is similar to the DBCO labeling procedure, with minor adjustments.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4) [14]* BCN-NHS ester (10 mM stock solution in anhydrous DMSO) [14]* Quenching solution (100 mM Tris in water) [14]* Spin desalting columns [14]* (Optional) β-mercaptoethanol (β-ME) to suppress potential side reactions with thiols. [13] Procedure:

-

Antibody Preparation: Prepare the antibody as described in Protocol 1.

-

Activation Reaction: Add a 20- to 30-fold molar excess of the BCN-NHS ester stock solution to the antibody. [14]3. Incubation: Incubate for 60 minutes at room temperature. [14]4. Quenching: Quench the reaction with Tris buffer and incubate for 15 minutes. [14]5. Purification: Purify the BCN-activated antibody using a spin desalting column. [14]The resulting conjugate is generally more stable than its DBCO counterpart and can be stored at -20°C for several months. [14]

Protocol 3: SPAAC Ligation of a Labeled Antibody

This protocol describes the reaction between the cyclooctyne-activated antibody and an azide-functionalized molecule.

Materials:

-

Purified DBCO- or BCN-labeled antibody

-

Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the cyclooctyne-labeled antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 20-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation. [16][19]2. Incubation: Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C. [16][19]Reaction times may need optimization depending on the reactants' concentrations and reactivity. [17]3. Analysis and Purification: Monitor the reaction and analyze the final product using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate. [14]Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove unreacted materials. [13][14]

Protocol 4: Determining the Degree of Labeling (DOL)

The DOL, or the average number of cyclooctyne molecules per antibody, can be estimated using UV-Vis spectrophotometry for DBCO-labeled proteins.

-

Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A280) and ~309 nm (A309).

-

Calculate the protein concentration using the absorbance at 280 nm, correcting for the contribution of DBCO at this wavelength.

-

Calculate the concentration of DBCO using the absorbance at ~309 nm and its molar extinction coefficient (ε ≈ 12,000 L mol⁻¹ cm⁻¹).

Applications in Drug Development and Research

SPAAC's bioorthogonality and efficiency have made it a widely adopted technology in numerous fields: []* Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific attachment of cytotoxic drugs to antibodies, creating targeted cancer therapies. [4][19]* PROTAC Synthesis: It is used to link target-binding ligands to E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs), facilitating targeted protein degradation. [19]* Molecular Imaging: The reaction enables the labeling of biomolecules with imaging agents (e.g., fluorophores) for real-time tracking and visualization within living cells and organisms. [6]* Macromolecule Derivatization: SPAAC is used to modify proteins, nucleic acids, and polymers to enhance their stability, improve biocompatibility, or introduce new biological functions. [6]* Targeted Drug Delivery: Drug carriers can be functionalized with cyclooctynes to target cells that have been metabolically labeled with azides, enabling specific drug delivery. [6]

Troubleshooting Common SPAAC Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Reaction Yield | Reagent Instability: DBCO/BCN has degraded due to improper storage or harsh conditions (e.g., acid). [12] | Store reagents as recommended (cold, protected from light) and use fresh stock solutions. Avoid harsh pH conditions. [12] |

| Steric Hindrance: Bulky groups near the azide or alkyne are preventing their interaction. [12] | Introduce a PEG linker between the reactive moiety and the biomolecule to increase distance and flexibility. [12] | |

| Solubility Issues: One or both reactants are poorly soluble in the reaction buffer. [12] | Use a minimal amount of a compatible organic co-solvent like DMSO or DMF to improve solubility. [22] | |

| Incorrect Stoichiometry: An insufficient amount of one reactant is limiting the reaction. [12] | Optimize the molar ratio of reactants; typically use a 2-20x excess of the smaller molecule. [19] | |

| Non-Specific Labeling | Side Reactions: BCN can react with thiols (cysteine). [23]DBCO may also show some reactivity with thiols. [11][12] | For BCN, consider adding a mild reducing agent like β-mercaptoethanol to suppress thiol side reactions. [13]If thiol reactivity is a major concern, ensure no free thiols are present or choose an alternative ligation chemistry. |

| Impure Reagents: Contaminants in starting materials may be causing side reactions. | Ensure high purity of all azide- and alkyne-functionalized reagents. | |

| Slow Reaction Rate | Suboptimal Conditions: pH, buffer type, or temperature are not ideal for the specific reactants. [22] | Screen a range of pH values (7.0-8.5) and consider different buffer systems (e.g., PBS vs. HEPES). [9][22]Increasing the temperature (e.g., to 37°C) can also increase the rate. [22] |

| Low Reactivity Pair: The specific azide and cyclooctyne pair have intrinsically slow kinetics. | If possible, switch to a more reactive cyclooctyne (e.g., DBCO for faster kinetics) or modify the electronics of the azide partner. [4][22] |

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. benchchem.com [benchchem.com]

- 18. interchim.fr [interchim.fr]

- 19. benchchem.com [benchchem.com]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Acid-Labile Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups. However, the standard Fmoc deprotection condition, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), can be sufficiently basic to cause premature cleavage of certain sensitive acid-labile protecting groups or induce other side reactions, such as aspartimide formation. This is particularly problematic when synthesizing complex peptides bearing delicate modifications or post-translational modifications that are themselves protected by highly acid-sensitive groups.

These application notes provide a comprehensive overview of alternative, milder Fmoc deprotection conditions designed to preserve the integrity of peptides containing acid-labile moieties. We present quantitative data on the efficiency of various deprotection reagents and their impact on the stability of common acid-labile protecting groups. Detailed experimental protocols for the implementation of these milder conditions are also provided to guide researchers in optimizing their peptide synthesis strategies.

Data Presentation: Comparison of Fmoc Deprotection Conditions

The selection of an appropriate Fmoc deprotection reagent is critical for maximizing peptide purity and yield, especially when dealing with acid-sensitive functionalities. The following tables summarize the performance of standard and milder deprotection cocktails.

Table 1: Efficiency of Various Fmoc Deprotection Reagents

| Deprotection Reagent | Concentration | Typical Reaction Time | Deprotection Efficiency (%) | Key Considerations |

| Piperidine | 20% in DMF | 5-20 min | >99% | Standard condition; may cause side reactions with sensitive residues. |

| Piperazine (B1678402)/DBU | 5% / 2% in DMF | < 1 min | >99% | Very rapid; effective alternative to piperidine.[1][2] |

| Morpholine (B109124) | 50-60% in DMF | 10-30 min | >95% | Milder base; significantly reduces aspartimide formation.[3] |

| Piperidine/HOBt | 20% / 0.1 M in DMF | 10-20 min | >99% | HOBt additive suppresses piperidine-mediated side reactions.[4] |